Perillaldehyde

Catalog No.
S569724
CAS No.
2111-75-3
M.F
C10H14O
M. Wt
150.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perillaldehyde

CAS Number

2111-75-3

Product Name

Perillaldehyde

IUPAC Name

4-prop-1-en-2-ylcyclohexene-1-carbaldehyde

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,7,10H,1,4-6H2,2H3

InChI Key

RUMOYJJNUMEFDD-UHFFFAOYSA-N

SMILES

CC(=C)C1CCC(=CC1)C=O

Solubility

Insoluble in water; soluble in alcohols and oils
Miscible at room temperature (in ethanol)

Synonyms

(-)-4-ISOPROPENYL-1-CYCLOHEXENE-1-CARBOXALDEHYDE;1-4(1-METHYLETHENYL)-1-CYCLOHEXANE-1-CARBOXALDEHYDE;L(-)-PERILLALDEHYDE;L-PERILLALDEHYDE;FEMA 3557;(S)-4-ISOPROPENYL-CYCLOHEX-1-ENECARBALDEHYDE;(S)-4-ISOPROPENYL-CYCLOHEXENE-1-CARBOXALDEHYDE;(S)-P-MENT

Canonical SMILES

CC(=C)C1CCC(=CC1)C=O

Description

The exact mass of the compound Perillaldehyde is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in alcohols and oilsmiscible at room temperature (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 138642. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Supplementary Records. It belongs to the ontological category of aldehyde in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.

Physical Description

Solid
Pale, yellowish oily liquid; powerful, fatty-spicy, oily-herbaceous odou

XLogP3

2.6

Boiling Point

240.0 °C

Density

0.948-0.956

LogP

3.13
1.546

Melting Point

25 °C
<25°C

GHS Hazard Statements

Aggregated GHS information provided by 1681 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (17.25%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (99.88%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (16.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2111-75-3

Wikipedia

Perillaldehyde

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]

General Manufacturing Information

1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethenyl)-: ACTIVE

Dates

Modify: 2023-07-17
1: Hobbs CA, Taylor SV, Beevers C, Lloyd M, Bowen R, Lillford L, Maronpot R,
Hayashi SM. Genotoxicity assessment of the flavouring agent, perillaldehyde. Food
Chem Toxicol. 2016 Nov;97:232-242. doi: 10.1016/j.fct.2016.08.029. Epub 2016 Sep
1. PubMed PMID: 27593899.


2: Takagi S, Goto H, Shimada Y, Nakagomi K, Sadakane Y, Hatanaka Y, Terasawa K.
Vasodilative effect of perillaldehyde on isolated rat aorta. Phytomedicine. 2005
May;12(5):333-7. PubMed PMID: 15957366.


3: Sato-Masumoto N, Ito M. Two types of alcohol dehydrogenase from Perilla can
form citral and perillaldehyde. Phytochemistry. 2014 Aug;104:12-20. doi:
10.1016/j.phytochem.2014.04.019. Epub 2014 May 23. PubMed PMID: 24864017.


4: Ji WW, Wang SY, Ma ZQ, Li RP, Li SS, Xue JS, Li W, Niu XX, Yan L, Zhang X, Fu
Q, Qu R, Ma SP. Effects of perillaldehyde on alternations in serum cytokines and
depressive-like behavior in mice after lipopolysaccharide administration.
Pharmacol Biochem Behav. 2014 Jan;116:1-8. doi: 10.1016/j.pbb.2013.10.026. Epub
2013 Nov 4. PubMed PMID: 24201050.


5: Ito N, Nagai T, Oikawa T, Yamada H, Hanawa T. Antidepressant-like Effect of
l-perillaldehyde in Stress-induced Depression-like Model Mice through Regulation
of the Olfactory Nervous System. Evid Based Complement Alternat Med.
2011;2011:512697. doi: 10.1093/ecam/nen045. Epub 2011 Jun 22. PubMed PMID:
18955354; PubMed Central PMCID: PMC3136537.


6: Xu L, Li Y, Fu Q, Ma S. Perillaldehyde attenuates cerebral
ischemia-reperfusion injury-triggered overexpression of inflammatory cytokines
via modulating Akt/JNK pathway in the rat brain cortex. Biochem Biophys Res
Commun. 2014 Nov 7;454(1):65-70. doi: 10.1016/j.bbrc.2014.10.025. Epub 2014 Oct
14. PubMed PMID: 25445600.


7: Szakonyi Z, Sillanpää R, Fülöp F. Stereoselective synthesis of
perillaldehyde-based chiral β-amino acid derivatives through conjugate addition
of lithium amides. Beilstein J Org Chem. 2014 Nov 21;10:2738-42. doi:
10.3762/bjoc.10.289. eCollection 2014. PubMed PMID: 25550738; PubMed Central
PMCID: PMC4273274.

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